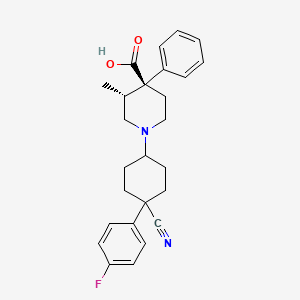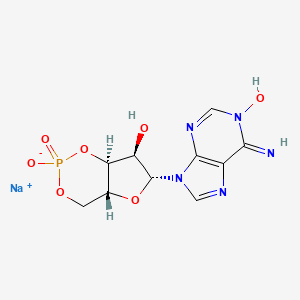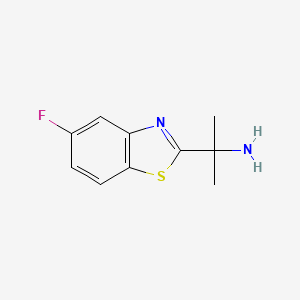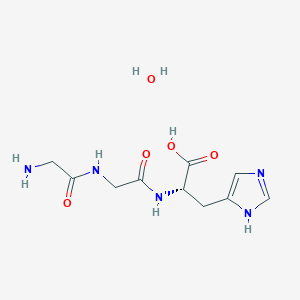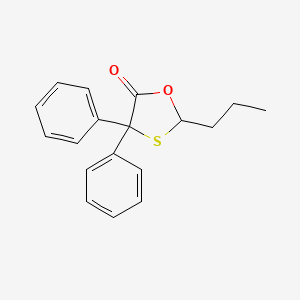
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is an organic compound with the molecular formula C18H18O2S It is characterized by the presence of a 1,3-oxathiolan ring, which is a five-membered ring containing both oxygen and sulfur atoms The compound also features two phenyl groups and a propyl group attached to the ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a precursor containing both phenyl and propyl groups with a sulfur-containing reagent. The reaction conditions often include the use of a solvent, such as dichloromethane or toluene, and a catalyst, such as a Lewis acid, to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Industrial production often requires optimization of reaction parameters, including temperature, pressure, and reaction time, to achieve efficient and scalable synthesis.
化学反応の分析
Types of Reactions
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The phenyl and propyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate. Reactions are typically carried out in solvents such as acetonitrile or dichloromethane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like tetrahydrofuran (THF) or ethanol.
Substitution: Substitution reactions often involve reagents such as halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) in solvents like ether or benzene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a bioactive agent.
Medicine: The compound is investigated for its potential therapeutic properties, including its ability to modulate biological pathways.
Industry: The compound’s chemical properties make it useful in the development of new materials, such as polymers and coatings.
作用機序
The mechanism of action of 4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4,4-Diphenyl-2,2-dipropyl-1,3-oxathiolan-5-one:
4,4-Diphenyl-2-methyl-1,3-oxathiolan-5-one: The presence of a methyl group instead of a propyl group alters the compound’s reactivity and interactions with other molecules.
Uniqueness
4,4-Diphenyl-2-propyl-1,3-oxathiolan-5-one is unique due to its specific arrangement of phenyl and propyl groups on the 1,3-oxathiolan ring. This structure imparts distinct chemical properties, such as reactivity and stability, making it valuable for various applications in research and industry.
特性
CAS番号 |
31061-70-8 |
|---|---|
分子式 |
C18H18O2S |
分子量 |
298.4 g/mol |
IUPAC名 |
4,4-diphenyl-2-propyl-1,3-oxathiolan-5-one |
InChI |
InChI=1S/C18H18O2S/c1-2-9-16-20-17(19)18(21-16,14-10-5-3-6-11-14)15-12-7-4-8-13-15/h3-8,10-13,16H,2,9H2,1H3 |
InChIキー |
MDLIGFFCJHLROW-UHFFFAOYSA-N |
正規SMILES |
CCCC1OC(=O)C(S1)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 4-[[3-methyl-2-(thiophene-2-carbonylamino)pentanoyl]amino]benzoate](/img/structure/B13835587.png)


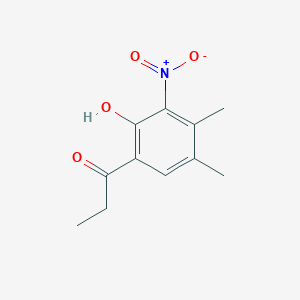
![2-Benzyloxyphenylboronic acid pinacol ester[1027757-13-6]](/img/structure/B13835614.png)
![6-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13835623.png)
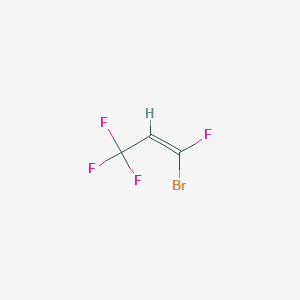
![(4S)-4-(2-methylpropyl)-2-[6-[(4S)-4-(2-methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole](/img/structure/B13835642.png)
